molecular formula C20H21N3OS2 B2730673 N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-48-9

N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2730673
CAS No.: 864918-48-9
M. Wt: 383.53
InChI Key: MZHXPAATGQGHJJ-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with an o-tolyl (ortho-methylphenyl) group and at the 5-position with a thioacetamide side chain linked to a mesityl (2,4,6-trimethylphenyl) group. This structure combines electron-rich aromatic systems with sulfur-containing moieties, which are often associated with biological activity, particularly in enzyme inhibition and antimicrobial applications .

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-12-9-14(3)18(15(4)10-12)21-17(24)11-25-20-22-19(23-26-20)16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHXPAATGQGHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of mesityl chloride with 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The mesityl and o-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits promising biological activities that make it a candidate for further investigation in drug development.

  • Anticancer Activity : Research indicates that derivatives of thiadiazoles, similar to N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown potential against various cancer cell lines. For instance, studies on related compounds have demonstrated significant inhibitory effects on cell proliferation in human prostate (PC-3) and colorectal (HCT-116) cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole moiety can enhance anticancer potency.
  • Antimicrobial Properties : Compounds containing thiadiazole rings have been evaluated for their antimicrobial activity. A related study highlighted the efficacy of thiadiazole derivatives against both gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar properties .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Antileishmanial Activity

Recent studies have explored the antileishmanial properties of thiadiazole derivatives. The compound's structural features may contribute to its effectiveness against Leishmania species, which are responsible for leishmaniasis. In vitro assays have shown that modifications in the thiadiazole structure can lead to enhanced leishmanicidal activity .

Antimalarial Effects

Thiadiazole derivatives have also been investigated for their antimalarial properties. Compounds similar to this compound demonstrated varying degrees of inhibition against Plasmodium falciparum in laboratory settings. This suggests a potential pathway for developing new antimalarial agents based on this chemical scaffold .

Case Studies and Research Findings

Several studies provide insights into the applications and efficacy of thiadiazole compounds:

StudyFocusFindings
Kumar et al. (2020) Anticancer ActivityIdentified potent anticancer compounds with similar structures; IC50 values ranged from 13.6 to 48.37 µM against multiple cancer cell lines.
Research on Thiadiazole Derivatives (2023) Antimicrobial PropertiesDemonstrated effectiveness against various bacterial strains; suggested further exploration of structure modifications for enhanced activity.
Antileishmanial Evaluation (2023) Leishmaniasis TreatmentHighlighted the potential of modified thiadiazoles in inhibiting Leishmania growth; specific derivatives showed significant activity in vitro.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole and Acetamide Motifs

(a) N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
  • Structure : Contains a fused triazolo-thiadiazole system with a phenyl substituent and acetamide group.
  • Activity : Exhibits potent inhibition of CDK5/p25 with an IC50 of 42 ± 1 nM, attributed to the triazolo-thiadiazole core’s planar geometry enhancing binding to kinase active sites .
(b) Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
  • Structure : Features a triazole-thiadiazole hybrid with a sodium carboxylate group.
  • Activity : Demonstrates higher intermolecular interaction energy with target enzymes than reference compounds, likely due to the anionic carboxylate enhancing solubility and protein binding .
  • Comparison : The sodium salt’s ionic character contrasts with the neutral acetamide in the target compound, suggesting differences in bioavailability and membrane permeability.
(c) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structure : Partially saturated thiadiazole ring with a 4-fluorophenyl group and acetyl substituent.
  • Activity : Structural data (e.g., crystallography) highlight hydrogen bonding via the acetamide group, a feature shared with the target compound .
(a) Aryl Group Modifications
  • Electron-Withdrawing Groups (EWGs): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) show enhanced activity due to bromine’s EWG effect, which may polarize the thiadiazole ring .
  • Electron-Donating Groups (EDGs) : The target compound’s mesityl group (with methyl EDGs) could improve lipophilicity and membrane penetration but may reduce binding affinity to polar enzyme pockets compared to fluorophenyl analogues .
(b) Heterocyclic Core Variations
  • Triazole vs. Thiadiazole : Triazole-containing compounds (e.g., 9a–e in ) often exhibit distinct hydrogen-bonding patterns compared to thiadiazoles, affecting target selectivity .

Data Table: Key Comparative Parameters

Parameter Target Compound N-(4-Methyl-5-(6-phenyl-triazolo-thiadiazol-3-yl)thiophen-2-yl)acetamide Sodium 2-((4-phenyl-triazole-thiadiazole)thio)acetate
Core Structure 1,2,4-Thiadiazole Triazolo-thiadiazole Triazole-thiadiazole
Key Substituents o-Tolyl, mesityl Phenyl, methyl Phenylamino, carboxylate
Bioactivity (IC50 or Interaction Energy) Not reported 42 ± 1 nM (CDK5/p25) Higher enzyme interaction energy
Solubility Likely moderate (neutral acetamide) Low (neutral) High (ionic)
Synthetic Complexity Moderate (thiol alkylation) High (fused heterocycle synthesis) Moderate (alkylation + salt formation)

Biological Activity

N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structure includes a mesityl group and an o-tolyl substituent, which may influence its pharmacological properties. The presence of the thiadiazole ring is crucial as it has been associated with various therapeutic effects.

Anticancer Activity

Recent studies have shown that thiadiazole derivatives exhibit anticancer properties through various mechanisms, including inhibition of specific enzymes and modulation of signaling pathways. For instance, compounds similar to this compound have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

A study demonstrated that certain 1,3,4-thiadiazole derivatives displayed better activity against human carbonic anhydrase isoforms (hCA I and hCA II) compared to standard drugs like Acetazolamide. The synthesized compounds showed promising results in inhibiting these enzymes, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Thiadiazole derivatives have also shown antimicrobial properties. A related study evaluated the activity of several thiadiazole compounds against various bacterial strains and highlighted their potential as antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiadiazole derivatives. Modifications on the thiadiazole ring or the substituents can significantly alter the compound's potency and selectivity. For example:

Substituent Biological Activity Notes
MesitylEnhances lipophilicityImproves membrane permeability
o-TolylIncreases selectivityAffects binding affinity to targets

The presence of ortho substituents on the aromatic rings has been noted to enhance the overall reactivity and biological efficacy compared to para-substituted analogues.

Case Studies

  • Inhibition of Carbonic Anhydrases : A detailed investigation into a series of thiadiazole derivatives revealed that specific structural modifications led to enhanced inhibition of hCA I and hCA II. Compounds with electron-donating groups exhibited higher inhibitory activity due to better interaction with the enzyme active site .
  • Antimicrobial Testing : In vitro testing against several bacterial strains showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than established antibiotics, indicating their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-mesityl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step condensation reactions. For example, thiol-containing intermediates (e.g., 5-aryloxymethyl-4H-1,2,4-triazole-3-thiol) can react with N-arylmaleimides in acetic acid under reflux, monitored by TLC for completion . Optimization includes adjusting solvent polarity (e.g., glacial acetic acid vs. dioxane), stoichiometry of reagents (e.g., 1:1 molar ratio of thiourea derivatives to maleimides), and reaction time (2–4 hours) to maximize yield .
  • Key Parameters : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane eluent), and purity is confirmed through recrystallization (ethanol or ethanol-DMF mixtures) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., thioamide C=S stretch at 650–750 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent connectivity, e.g., mesityl methyl protons (δ 2.2–2.4 ppm) and thiadiazole carbons (δ 160–170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole core) .
    • Validation : Elemental analysis (C, H, N, S) matches calculated/experimental values (±0.3%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans), with MIC values compared to standard drugs (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Controls : Include solvent-only controls (DMSO <1% v/v) and reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Methodology :

  • Variable Standardization : Ensure consistent assay conditions (pH, incubation time, microbial inoculum size), as minor changes can alter results .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the o-tolyl ring) using derivatives synthesized via hydrazonyl chloride or isothiocyanate reactions .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., thiadiazole derivatives with nitro groups show enhanced antimicrobial activity) .

Q. What computational strategies predict target binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DNA gyrase or human topoisomerase II) .
  • ADMET Prediction : SwissADME or pkCSM tools estimate logP (lipophilicity), CYP450 metabolism, and bioavailability .
    • Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values .

Q. How can reaction mechanisms for thiadiazole ring formation be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor intermediates via LC-MS or in situ FTIR during cyclization (e.g., formation of 1,2,4-thiadiazole from thiourea and maleimides) .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation into the thiadiazole ring .
    • Computational Support : DFT calculations (Gaussian 09) identify transition states and activation energies .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to prolong half-life .
    • Analytical Validation : Use HPLC (C18 column, acetonitrile-water gradient) to assess degradation under physiological conditions (pH 7.4, 37°C) .

Data Contradiction Analysis Example

  • Issue : A study reports IC₅₀ = 12 µM against MCF-7 cells , while another finds IC₅₀ = 45 µM .
  • Resolution :
    • Verify cell line authenticity (STR profiling).
    • Re-test using identical assay protocols (e.g., 48-hour incubation, 10% FBS).
    • Explore batch variability in compound purity (HPLC >98% vs. 95%) .

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